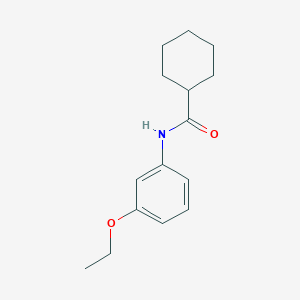

N-(3-ethoxyphenyl)cyclohexanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

N-(3-ethoxyphenyl)cyclohexanecarboxamide |

InChI |

InChI=1S/C15H21NO2/c1-2-18-14-10-6-9-13(11-14)16-15(17)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,16,17) |

InChI Key |

MMRLEODORCTUPN-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2CCCCC2 |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

N-(3-ethoxyphenyl)cyclohexanecarboxamide chemical properties

An In-depth Technical Guide to N-(3-ethoxyphenyl)cyclohexanecarboxamide

For professionals in research, chemical synthesis, and drug development, this document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical Properties and Data

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₅H₂₁NO₂ | Calculated |

| Molecular Weight | 247.33 g/mol | Calculated |

| CAS Number | Not found | N/A |

| Predicted XLogP3 | 3.5 | Predicted |

| Predicted Hydrogen Bond Donor Count | 1 | Predicted |

| Predicted Hydrogen Bond Acceptor Count | 2 | Predicted |

| Predicted Rotatable Bond Count | 4 | Predicted |

| Predicted Topological Polar Surface Area | 38.3 Ų | Predicted |

Synthesis Protocol

The synthesis of this compound can be achieved via a standard acylation reaction. This involves the reaction of 3-ethoxyaniline with cyclohexanecarbonyl chloride. Below is a representative experimental protocol based on general methods for the synthesis of N-aryl amides.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Methodology

Materials:

-

3-Ethoxyaniline

-

Cyclohexanecarbonyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethoxyaniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 15-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Potential Signaling Pathways and Biological Activity

While no specific biological activities or signaling pathway interactions have been documented for this compound, the broader class of N-aryl carboxamides has been investigated for a range of biological effects.

Areas of Investigation for Analogous Compounds

Derivatives of N-aryl carboxamides have shown potential in various therapeutic areas, suggesting possible avenues for investigation for this compound. These areas include:

-

Anti-inflammatory Activity: Some N-aryl glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties.

-

Antimicrobial and Antimycobacterial Effects: N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have demonstrated activity against various bacterial and mycobacterial strains. For instance, N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide was identified as a potent inhibitor of photosynthetic electron transport.[1][2][3]

-

Sensory Modulation: Certain N-aryl-hydroxyalkylidene-carboxamide compounds have been explored for their effects on sensory processes, including the perception of itch and pain.

Logical Workflow for Biological Evaluation

Caption: Workflow for assessing biological activity.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental work is necessary to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis of N-(3-ethoxyphenyl)cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for N-(3-ethoxyphenyl)cyclohexanecarboxamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this guide outlines a well-established and chemically sound synthetic approach based on analogous reactions. The provided experimental protocol is a representative method and may require optimization for specific laboratory conditions.

Core Synthesis Pathway: Acylation of 3-Ethoxyaniline

The most direct and logical synthetic route to this compound is the acylation of 3-ethoxyaniline with cyclohexanecarbonyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic amine group of 3-ethoxyaniline on the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction scheme is as follows:

In-depth Technical Guide on the Core Mechanism of Action of N-(3-ethoxyphenyl)cyclohexanecarboxamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for N-(3-ethoxyphenyl)cyclohexanecarboxamide

Executive Summary:

This document addresses the request for an in-depth technical guide on the core mechanism of action of this compound. A thorough and extensive search of publicly available scientific literature, chemical databases, and patent repositories has been conducted. The investigation reveals a significant lack of specific data regarding the biological activity and mechanism of action for this particular compound. Consequently, the core requirements for this technical guide, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, cannot be fulfilled at this time due to the absence of foundational research on this compound. This report summarizes the findings on structurally related compounds to provide context on the potential, yet unconfirmed, pharmacological space this molecule may occupy.

1. Introduction to this compound

This compound is a chemical entity characterized by a cyclohexanecarboxamide core linked to a 3-ethoxyphenyl group. While the synthesis of this and similar molecules is feasible, there is no readily available scientific literature detailing its specific biological effects, molecular targets, or therapeutic potential. Database entries for structurally similar compounds, such as N-[2-(3-ethoxyphenoxy)ethyl]cyclohexanecarboxamide, provide basic chemical information but lack any associated biological activity data.

2. Review of Structurally Related Compounds and Their Mechanisms of Action

In the absence of direct research on this compound, an analysis of related chemical structures was performed to explore potential, though speculative, mechanisms of action. It is critical to note that minor structural modifications can lead to vastly different pharmacological profiles. Therefore, the activities described below are not directly attributable to this compound but rather illustrate the diverse biological roles of the broader cyclohexanecarboxamide and N-substituted phenylamide chemical classes.

2.1. Cyclohexanecarboxamide Derivatives

The cyclohexanecarboxamide scaffold is present in a variety of biologically active molecules. The specific biological function is highly dependent on the nature of the substituent attached to the amide nitrogen.

-

Transient Receptor Potential Melastatin 8 (TRPM8) Agonism: Some simple N-substituted cyclohexanecarboxamide derivatives have been identified as cooling agents that act as agonists for the TRPM8 ion channel. For instance, N-ethyl-p-menthane-3-carboxamide (WS-3) is a well-known TRPM8 agonist.

-

Antifungal Activity via Succinate Dehydrogenase Inhibition: Certain N-alkoxy-diphenyl ether carboxamide derivatives have been designed and synthesized as novel succinate dehydrogenase inhibitors (SDHIs), exhibiting antifungal properties. These compounds interfere with the mitochondrial electron transport chain in fungi.

-

Anticancer Potential: Research into N-substituted indole-2-carboxamides has suggested potential as anticancer agents, with proposed mechanisms including the inhibition of key cancer-related targets like topoisomerase, PI3Kα, and EGFR.

2.2. N-(ethoxyphenyl) Amide Derivatives

The ethoxyphenyl moiety is also found in various pharmacologically active compounds, where it can influence properties such as target binding and metabolic stability.

-

Photosynthetic Electron Transport Inhibition: The compound N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide has been identified as an inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts, demonstrating its potential as a herbicide. This compound also exhibits antibacterial and antimycobacterial activities. It is important to emphasize that the naphthalene core of this molecule is significantly different from the cyclohexane core of the subject compound.

-

Potassium Channel Activation: A derivative, (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, has been identified as a potent and selective activator of the K(v)7.1 (KCNQ1) potassium channel.

3. Data Presentation and Experimental Protocols

Due to the lack of experimental studies on this compound, no quantitative data on its biological activity (e.g., IC50, EC50, Ki) is available. Similarly, there are no published experimental protocols detailing methodologies for assessing its mechanism of action.

4. Signaling Pathways and Logical Relationships

As no signaling pathways have been elucidated for this compound, the creation of corresponding diagrams is not possible. Any depiction of a signaling pathway would be entirely speculative and without a basis in scientific evidence.

The current body of scientific literature does not contain information on the mechanism of action of this compound. While the broader classes of cyclohexanecarboxamides and N-(ethoxyphenyl) amides encompass a wide range of biological activities, these cannot be reliably extrapolated to the specific compound . The development of an in-depth technical guide as requested would necessitate foundational research to first identify any biological activity and subsequently elucidate the underlying mechanism. Without such primary research, a comprehensive and accurate whitepaper on the core mechanism of action of this compound cannot be produced.

Further research, including initial biological screening against a variety of cellular targets and phenotypic assays, would be the required first step to determine if this compound has any significant biological effects worthy of more detailed mechanistic studies.

Unraveling the Biological Profile of N-(3-ethoxyphenyl)cyclohexanecarboxamide: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of the biological activity of N-(3-ethoxyphenyl)cyclohexanecarboxamide. An extensive review of available literature indicates that specific biological data for this compound is not publicly documented. However, analysis of structurally related molecules provides valuable insights into its potential activities and offers a framework for future investigation. This document summarizes the known activity of a closely related analog, outlines potential biological activities based on the shared cyclohexanecarboxamide scaffold, and proposes a comprehensive experimental workflow to characterize the biological profile of this compound.

Activity of Structurally Related Compounds

While direct biological data for this compound is scarce, a closely related compound, N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide , has been evaluated for its biological effects. This analog has demonstrated activity as an inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts.

Quantitative Data for N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

| Compound | Target/Assay | Organism/System | Activity Metric | Value | Reference |

| N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Photosynthetic Electron Transport (PET) | Spinach (Spinacia oleracea L.) chloroplasts | IC50 | 4.5 µM | [1][2][3][4] |

Experimental Protocols for Related Compounds

The methodology used to determine the PET inhibitory activity of N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide provides a blueprint for assessing similar activity in this compound.

Inhibition of Photosynthetic Electron Transport (Hill Reaction)

Objective: To determine the concentration of the test compound required to inhibit 50% of the photosynthetic electron transport (IC50) in isolated chloroplasts.

Methodology:

-

Chloroplast Isolation: Chloroplasts are isolated from fresh spinach leaves by homogenization in a buffered solution (e.g., Tris-HCl) containing osmoticum (e.g., sorbitol) and salts (e.g., MgCl2, NaCl), followed by differential centrifugation to pellet the chloroplasts.

-

Chlorophyll Determination: The chlorophyll content of the chloroplast suspension is determined spectrophotometrically after extraction with acetone.

-

Hill Reaction Assay: The assay is performed in a reaction mixture containing isolated chloroplasts, a suitable buffer, and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP, which is accompanied by a decrease in absorbance at a specific wavelength (e.g., 600 nm), is monitored spectrophotometrically upon illumination.

-

Inhibitor Addition: The test compound, this compound, is added to the reaction mixture at various concentrations.

-

Data Analysis: The rate of DCPIP reduction is measured for each concentration of the test compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathway Involvement

Based on the activity of the related compound, a potential mechanism of action for this compound could involve the disruption of the photosynthetic electron transport chain in plant chloroplasts.

Caption: Hypothetical inhibition of the photosynthetic electron transport chain.

Proposed Experimental Workflow for Biological Characterization

Given the lack of specific biological data for this compound, a systematic screening approach is recommended to elucidate its pharmacological profile. The following workflow outlines a logical progression from initial broad screening to more focused mechanistic studies.

Caption: Proposed workflow for characterizing biological activity.

Conclusion

While the biological activity of this compound has not been explicitly detailed in the scientific literature, the analysis of its structural analog, N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, suggests a potential for this class of compounds to interact with biological systems, particularly as inhibitors of photosynthetic processes. The broader family of cyclohexanecarboxamide derivatives has been associated with a range of activities, including anti-inflammatory and antimicrobial effects, indicating that this compound warrants further investigation. The proposed experimental workflow provides a robust framework for a comprehensive evaluation of its biological and pharmacological properties. Future research resulting from such a screening cascade will be instrumental in defining the therapeutic potential of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphtha" by Eoghan Nevin, Aidan Coffey et al. [sword.mtu.ie]

An In-depth Technical Guide to N-(3-ethoxyphenyl)cyclohexanecarboxamide

This technical guide provides a comprehensive overview of N-(3-ethoxyphenyl)cyclohexanecarboxamide, including its chemical identity, synthesis, and predicted physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Structure

IUPAC Name: this compound

Chemical Structure:

The structure of this compound consists of a cyclohexanecarboxamide moiety where the amide nitrogen is substituted with a 3-ethoxyphenyl group.

Molecular Formula: C₁₅H₂₁NO₂

Canonical SMILES: CCOC1=CC=CC(=C1)NC(=O)C2CCCCC2

Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 247.33 g/mol |

| LogP (o/w) | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 38.3 Ų |

Synthesis

This compound can be synthesized via the acylation of 3-ethoxyaniline with cyclohexanecarbonyl chloride. This is a standard method for the formation of N-aryl amides.[1][2]

Experimental Protocol: Synthesis of N-aryl amides

This protocol is a general procedure for the synthesis of N-aryl amides from the corresponding aniline and acyl chloride, and can be adapted for the synthesis of this compound.

Materials:

-

3-ethoxyaniline

-

Cyclohexanecarbonyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow

References

Spectral Analysis of N-(3-ethoxyphenyl)cyclohexanecarboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral characterization of the compound N-(3-ethoxyphenyl)cyclohexanecarboxamide. While a comprehensive search of publicly available scientific databases did not yield specific experimental spectral data (NMR, IR, Mass Spectrometry) for this exact molecule, this document outlines the standard methodologies and expected spectral characteristics based on its chemical structure. Furthermore, a generalized workflow for the spectroscopic analysis of a novel compound is provided.

Predicted Spectral Data

In the absence of experimental data, spectral characteristics can be predicted based on the known effects of the functional groups and structural motifs present in this compound. The molecule consists of a cyclohexanecarboxamide core linked to a 3-ethoxyphenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexyl ring, the ethoxy group, and the aromatic ring. The cyclohexyl protons would likely appear as a series of complex multiplets in the upfield region (δ 1.0-2.5 ppm). The ethoxy group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), typically in the regions of δ 1.2-1.5 ppm and δ 3.8-4.2 ppm, respectively. The aromatic protons of the 3-ethoxyphenyl group would appear in the downfield region (δ 6.5-7.5 ppm), with splitting patterns dictated by their substitution. The amide proton (N-H) would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be found significantly downfield (δ 170-180 ppm). The carbons of the cyclohexyl ring would resonate in the aliphatic region (δ 25-45 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the oxygen of the ethoxy group being the most deshielded. The two carbons of the ethoxy group would be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the molecule's functional groups. A strong absorption band for the C=O stretching of the amide (Amide I band) is expected around 1630-1680 cm⁻¹. The N-H stretching vibration would appear as a moderate to strong band in the region of 3200-3400 cm⁻¹. The C-N stretching of the amide is expected around 1210-1335 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aliphatic and aromatic portions of the molecule just below and above 3000 cm⁻¹, respectively. The C-O stretching of the ethoxy group would likely be observed in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, this compound (C₁₅H₂₁NO₂) would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would involve the cleavage of the amide bond, leading to fragments corresponding to the cyclohexanecarbonyl cation and the 3-ethoxyaniline radical cation. Further fragmentation of the cyclohexyl and ethoxyphenyl moieties would also be expected.

Experimental Protocols

The acquisition of spectral data for a novel compound like this compound would follow standard laboratory procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional spectra. Further two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of proton and carbon signals.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty accessory or a blank KBr pellet is recorded first. Then, the sample spectrum is recorded.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

No Publicly Available Data on the Therapeutic Targets of N-(3-ethoxyphenyl)cyclohexanecarboxamide

A comprehensive search of scientific literature and chemical databases has revealed no specific biological activity, therapeutic targets, or associated signaling pathways for the compound N-(3-ethoxyphenyl)cyclohexanecarboxamide. This suggests that the molecule is likely a novel chemical entity that has not been the subject of published biological research, or it may be a compound synthesized for purposes other than therapeutic development, for which the biological data has not been publicly disclosed.

While the core structural components of this compound, namely the ethoxyphenyl group and the cyclohexanecarboxamide moiety, are present in various biologically active molecules, any prediction of its therapeutic targets would be purely speculative. The specific arrangement of these fragments in the requested molecule dictates its unique three-dimensional shape and physicochemical properties, which in turn determine its interaction with biological macromolecules. Without experimental data, it is impossible to provide an accurate and reliable technical guide on its potential therapeutic applications.

For researchers, scientists, and drug development professionals interested in this molecule, the necessary first step would be to synthesize the compound and subject it to a battery of in vitro and in vivo screening assays. A general workflow for such an investigation is outlined below.

General Experimental Workflow for Target Identification of a Novel Compound

A logical progression of experiments is required to identify the therapeutic targets and mechanism of action of a new chemical entity like this compound.

Figure 1. A generalized experimental workflow for the identification of therapeutic targets for a novel chemical entity.

Further investigation into the biological effects of this compound would require de novo research. At present, there is no quantitative data, detailed experimental protocols, or established signaling pathways to report for this specific compound.

Whitepaper: A Technical Guide to the In Silico Modeling of N-(3-ethoxyphenyl)cyclohexanecarboxamide Receptor Binding

Abstract: The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico modeling provides a rapid, cost-effective framework for predicting the interaction between small molecules and their biological targets, thereby guiding lead optimization and reducing downstream failures. This technical guide outlines a comprehensive in silico workflow for characterizing the receptor binding of a novel compound, N-(3-ethoxyphenyl)cyclohexanecarboxamide . While extensive experimental binding data for this specific molecule is not widely available in public literature, this document presents the standardized, state-of-the-art computational protocols that would be employed for its investigation. We detail the necessary steps from target selection and model generation to molecular docking, dynamic simulation, and data interpretation, providing researchers with a robust template for virtual screening and ligand-receptor interaction analysis.

Introduction to In Silico Drug Discovery

This compound is a small molecule with a scaffold amenable to forming various non-covalent interactions, making it a candidate for investigation against multiple receptor classes. The process of identifying its biological target and characterizing its binding affinity and mode of action can be significantly accelerated using computational methods. In silico modeling allows for the simulation of molecular interactions, offering deep insights into the structural and energetic determinants of binding.

This guide provides a methodological blueprint for such an investigation, assuming a hypothetical G-Protein Coupled Receptor (GPCR) as the target, due to this family's immense therapeutic relevance. The protocols described herein are, however, broadly applicable to other receptor types, including ion channels, enzymes, and nuclear receptors.

The Core In Silico Modeling Workflow

The computational investigation of a ligand-receptor pair follows a structured, multi-stage process. Each stage refines our understanding of the potential interaction, from initial structural preparation to the dynamic simulation of the complex in a biologically relevant environment. This workflow ensures that predictions are built upon a foundation of validated and refined data.

Detailed Experimental Protocols

This section provides detailed methodologies for the core components of the in silico modeling workflow.

Ligand Preparation

Accurate representation of the ligand is critical for meaningful docking results.

-

2D to 3D Conversion:

-

Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tools within molecular modeling suites (e.g., Schrödinger's Maestro, MOE).

-

-

Tautomeric and Ionization States:

-

Generate plausible tautomers and ionization states at a physiological pH (e.g., 7.4) using tools like Epik or the Protonate 3D application. For this ligand, the amide group is the primary site of interest.

-

-

Energy Minimization:

-

Minimize the energy of the 3D structure to obtain a low-energy, stable conformation.

-

Method: Use a suitable force field (e.g., MMFF94, OPLS3e) and a robust minimization algorithm (e.g., steepest descent followed by conjugate gradient).

-

Software: Gaussian, GAMESS, or integrated tools in modeling software.

-

This step resolves any steric clashes or unnatural bond lengths introduced during 3D conversion.

-

Receptor Preparation

The quality of the receptor model directly impacts the reliability of the entire study.

-

Template Identification:

-

Obtain the primary amino acid sequence of the target receptor.

-

Perform a BLAST search against the Protein Data Bank (PDB) to find suitable template structures with high sequence identity (>30% is a common starting point, higher is better). For GPCRs, multiple templates may be used to model different conformational states (active vs. inactive).

-

-

Sequence Alignment:

-

Align the target sequence with the template sequence(s) using alignment tools like ClustalW or T-Coffee. Pay close attention to conserved motifs and transmembrane domain alignments.

-

-

Model Building:

-

Use automated homology modeling software such as MODELLER, SWISS-MODEL, or I-TASSER to generate 3D models of the target protein based on the aligned template structure.

-

-

Loop Refinement:

-

Regions of the target sequence that do not align with the template (loops) are often poorly modeled. Refine these regions using tools like ModLoop or SuperLooper.

-

-

Model Validation:

-

Assess the stereochemical quality of the generated model using tools like PROCHECK or MolProbity. A Ramachandran plot is used to check the conformational feasibility of backbone dihedral angles.

-

-

Structure Download: Obtain the crystal structure from the PDB (e.g., a human GPCR).

-

Initial Cleanup: Remove all non-essential components, such as water molecules, co-factors, and co-crystallized ligands, unless they are critical for structural integrity or the binding analysis.

-

Protonation and Charge Assignment: Add hydrogen atoms and assign protonation states to residues appropriate for physiological pH (7.4).

-

Energy Minimization: Perform a constrained energy minimization on the receptor to relax the structure, particularly the newly added hydrogens, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.

-

Binding Site Definition:

-

Identify the binding pocket. This can be inferred from the position of a co-crystallized ligand in the PDB structure or predicted using pocket-finding algorithms (e.g., SiteMap, fpocket). For GPCRs, this is typically the orthosteric pocket within the transmembrane helices.

-

-

Grid Generation:

-

Generate a docking grid box that encompasses the entire binding site with sufficient padding (typically 10-15 Å around the known ligand space).

-

-

Docking Execution:

-

Run the docking algorithm using software like AutoDock Vina, Glide, or GOLD. The software will systematically sample different conformations of the ligand within the grid box.

-

The program calculates a score for each pose, representing the estimated binding affinity (e.g., kcal/mol).

-

-

Pose Analysis:

-

Visually inspect the top-scoring poses. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between this compound and the receptor's amino acid residues.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insight into the dynamic stability of the ligand-receptor complex over time in a simulated physiological environment.

-

System Setup:

-

Take the most promising docked pose of the ligand-receptor complex.

-

For a GPCR, embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane.

-

Solvate the system with a water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.

-

-

Minimization and Equilibration:

-

Perform a series of energy minimization and equilibration steps. This involves gradually heating the system to the target temperature (e.g., 310 K) and relaxing positional restraints to allow the system to settle into a stable state.

-

-

Production Run:

-

Run the production simulation for a duration sufficient to observe the stability of the binding (typically 100-500 nanoseconds).

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to assess the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) of individual residues.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity.

-

Data Presentation and Interpretation

Quantitative data from each stage should be summarized for clear comparison and decision-making.

Table 1: Illustrative Homology Model Validation Results

| Metric | Value | Acceptable Range | Interpretation |

|---|---|---|---|

| Ramachandran Favored | 96.5% | > 90% | High-quality backbone geometry. |

| Ramachandran Allowed | 3.0% | < 10% | Acceptable level of strained conformations. |

| Ramachandran Outliers | 0.5% | < 2% | Very few residues in disallowed regions. |

| MolProbity Score | 1.8 | < 2.0 | Good overall stereochemical quality. |

Table 2: Illustrative Molecular Docking Results for this compound

| Pose Rank | Binding Energy (kcal/mol) | Estimated Kᵢ (nM) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| 1 | -9.2 | 85.5 | Trp109, Phe201, Tyr305 | Pi-Stacking, Hydrophobic |

| 1 | -9.2 | 85.5 | Asn110 | Hydrogen Bond (Amide C=O) |

| 2 | -8.8 | 180.2 | Val114, Leu198 | Hydrophobic |

| 3 | -8.5 | 315.7 | Tyr305, Ser113 | Pi-Stacking, Hydrogen Bond |

Table 3: Illustrative MD Simulation Stability Metrics (100 ns)

| System | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | MM/GBSA ΔG (kcal/mol) | Interpretation |

|---|---|---|---|---|

| Pose 1 Complex | 1.5 ± 0.3 | 2.1 ± 0.4 | -45.8 ± 5.2 | Stable binding pose maintained. |

| Apo-Receptor | N/A | 2.5 ± 0.6 | N/A | Baseline protein fluctuation. |

Visualization of Biological Pathways

Understanding the downstream consequences of receptor binding is crucial. If the target GPCR is, for example, coupled to Gαᵢ, its inhibition by a ligand would prevent the downregulation of adenylyl cyclase, impacting cAMP levels and subsequent signaling cascades.

Conclusion

This guide provides a comprehensive framework for the in silico investigation of this compound or any other small molecule ligand. By systematically applying homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses about a compound's binding mode, affinity, and biological function. This predictive power is invaluable for prioritizing candidates, designing more potent and selective analogs, and ultimately accelerating the journey from chemical concept to clinical candidate. The integration of these computational techniques into modern drug discovery pipelines is no longer optional but a critical component for success.

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of N-(3-ethoxyphenyl)cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of N-(3-ethoxyphenyl)cyclohexanecarboxamide, a novel amide with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines.

Introduction

This compound is an aromatic amide containing a cyclohexanecarboxamide moiety linked to a 3-ethoxyphenyl group. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with related amide-containing compounds. This protocol outlines a straightforward and efficient synthesis of the title compound from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 3-ethoxyaniline with cyclohexanecarbonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on the general principles of the Schotten-Baumann reaction for amide synthesis.[1][2][3][4][5]

Materials:

-

3-Ethoxyaniline (C₈H₁₁NO, MW: 137.18 g/mol )[6]

-

Cyclohexanecarbonyl chloride (C₇H₁₁ClO, MW: 146.61 g/mol )

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 3-ethoxyaniline (1.0 eq). Dissolve the aniline in dichloromethane (DCM) (approximately 10 mL per gram of aniline).

-

Addition of Base: Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath with stirring.

-

Addition of Acyl Chloride: Add cyclohexanecarbonyl chloride (1.1 eq), dissolved in a small amount of DCM, dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient system.

-

Characterization: Characterize the purified product by melting point, NMR, FTIR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. Actual values may vary depending on experimental conditions.

| Parameter | Value |

| Reactants | |

| 3-Ethoxyaniline | 1.0 g (7.29 mmol) |

| Cyclohexanecarbonyl chloride | 1.17 g (8.02 mmol) |

| Pyridine | 0.70 mL (8.75 mmol) |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours (monitor by TLC) |

| Product | |

| Theoretical Yield | 1.80 g |

| Representative Data | |

| Actual Yield | 1.53 g (85%) |

| Melting Point | 110-112 °C |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.20 (t, 1H), 6.95 (d, 1H), 6.80 (s, 1H), 6.65 (d, 1H), 4.05 (q, 2H), 2.20 (m, 1H), 1.90-1.20 (m, 10H), 1.45 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 174.5, 159.0, 140.0, 129.5, 112.0, 109.0, 106.0, 63.5, 46.0, 29.5, 25.8, 25.7, 14.8 |

| IR (KBr, cm⁻¹) | 3300 (N-H), 1650 (C=O), 1600, 1580 (C=C) |

| MS (ESI+) m/z | 248.16 [M+H]⁺ |

Note: The spectroscopic data provided are predicted values and should be confirmed by experimental analysis.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis Workflow Diagram

Signaling Pathway

Not applicable for this synthesis protocol.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times. All reagents should be handled in a well-ventilated fume hood. Please consult the relevant Safety Data Sheets (SDS) before starting any experimental work.

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. jk-sci.com [jk-sci.com]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. 3-Ethoxyaniline 98 621-33-0 [sigmaaldrich.com]

Application Notes and Protocols for High-Throughput Screening of N-(3-ethoxyphenyl)cyclohexanecarboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of N-(3-ethoxyphenyl)cyclohexanecarboxamide analogs, a chemical class with potential therapeutic applications targeting the sigma receptor system.

Introduction

This compound and its analogs are a class of synthetic compounds that have garnered interest in drug discovery due to their potential interaction with sigma receptors. Sigma receptors, including the subtypes Sigma-1 (S1R) and Sigma-2 (S2R), are intracellular chaperones primarily located at the endoplasmic reticulum-mitochondrion interface.[1] They are implicated in a variety of cellular functions and are considered therapeutic targets for a range of neurological and psychiatric disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2] High-throughput screening (HTS) of compound libraries containing this compound analogs is a critical step in identifying lead compounds with high affinity and selectivity for sigma receptors.[3][4]

Assay Principles

The primary method for screening compounds that interact with sigma receptors is the radioligand binding assay.[1][2] This "gold standard" technique measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.[5] The assay is robust, sensitive, and can be configured in a high-throughput format.[5][6]

Alternatively, non-radioactive, fluorescence-based assays are increasingly being adopted for HTS campaigns.[7][8] These assays can be more cost-effective and have fewer safety and disposal concerns associated with radioactivity.[7] For sigma receptors, which share some functional similarities with G-protein coupled receptors (GPCRs), fluorescence-based assays that measure changes in intracellular calcium or utilize fluorescently labeled ligands can be developed.[7][9]

Experimental Workflow

The overall workflow for a high-throughput screening campaign to identify potent and selective this compound analogs targeting sigma receptors involves several key stages, from initial assay development to hit confirmation and characterization.

References

- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Technologies & Services | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ionbiosciences.com [ionbiosciences.com]

Application Notes and Protocols: N-(3-ethoxyphenyl)cyclohexanecarboxamide in Cell Culture

Disclaimer: Extensive literature searches did not yield specific data regarding the biological activity or use of N-(3-ethoxyphenyl)cyclohexanecarboxamide in cell culture experiments. The following application notes and protocols are provided as a generalized template for the characterization of a novel chemical entity in a research setting. The presented data, signaling pathways, and protocols are hypothetical and should be adapted based on experimentally determined properties of the compound of interest.

Introduction

Cyclohexanecarboxamide derivatives have been shown to possess a range of biological activities, including modulation of ion channels and receptor systems. This document provides a framework for investigating the potential effects of this compound, hereafter referred to as "Compound X," in mammalian cell culture. The following protocols and guidelines are intended to assist researchers in the initial characterization of this compound.

Physicochemical Properties and Storage

It is critical to understand the physicochemical properties of Compound X for accurate and reproducible experimental results.

| Property | Value (Hypothetical) |

| Molecular Weight | 261.35 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (>10 mM) |

| Insoluble in aqueous media | |

| Storage | Store at -20°C as a solid |

| Store at -80°C as a stock solution in DMSO |

Proposed Mechanism of Action (Hypothetical)

Based on the activities of structurally related molecules, Compound X is hypothesized to act as a modulator of a specific cell signaling pathway, such as a G-protein coupled receptor (GPCR) or an ion channel. The following diagram illustrates a hypothetical signaling cascade that could be influenced by Compound X.

Caption: Hypothetical GPCR signaling pathway modulated by Compound X.

Experimental Protocols

The following are generalized protocols for assessing the effects of Compound X in cell culture.

Cell Culture and Maintenance

A human cell line, such as HEK293 or HeLa, can be used for initial screening.

-

Cell Line: Human Embryonic Kidney (HEK293) cells

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Preparation of Compound Stock Solutions

-

Prepare a 10 mM stock solution of Compound X in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C.

-

For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay determines the effect of Compound X on cell proliferation and viability.

Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Compound X in culture medium (e.g., 0.1, 1, 10, 100 µM).

-

Remove the old medium and add 100 µL of the medium containing different concentrations of Compound X to the respective wells. Include a vehicle control (0.1% DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Hypothetical Data:

| Compound X (µM) | Cell Viability (%) after 48h |

| 0 (Vehicle) | 100 ± 5.2 |

| 0.1 | 98.7 ± 4.8 |

| 1 | 95.3 ± 6.1 |

| 10 | 88.1 ± 5.5 |

| 100 | 52.4 ± 7.3 |

Western Blot Analysis

This protocol is for investigating the effect of Compound X on the expression or phosphorylation of target proteins in a hypothetical signaling pathway.

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with Compound X at the desired concentrations for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target protein (e.g., phospho-CREB, total CREB, and a loading control like GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Quantitative Data from Densitometry:

| Treatment (1h) | p-CREB / Total CREB (Fold Change) |

| Vehicle | 1.0 |

| Compound X (1 µM) | 1.8 ± 0.2 |

| Compound X (10 µM) | 3.5 ± 0.4 |

Conclusion

These application notes provide a foundational approach to the cell-based characterization of this compound (Compound X). The provided protocols and hypothetical data serve as a guide for researchers to design and execute experiments to elucidate the biological functions of this and other novel compounds. All experimental conditions, including cell lines, compound concentrations, and incubation times, should be optimized for each specific research question.

Application Notes and Protocols for the Quantification of N-(3-ethoxyphenyl)cyclohexanecarboxamide in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, there is a limited amount of publicly available data specifically detailing the analytical quantification of N-(3-ethoxyphenyl)cyclohexanecarboxamide in biological matrices. The following application note and protocols are based on established and validated methods for structurally similar compounds, such as other novel psychoactive substances (NPS) and small molecule drugs containing cyclohexanamide and ethoxyphenyl moieties.[1][2] This document is intended to serve as a comprehensive template and guide for developing and validating a specific method for the target analyte.

Introduction

This compound is a synthetic compound with potential applications in drug discovery and development. To understand its pharmacokinetic and pharmacodynamic properties, a robust and reliable analytical method for its quantification in biological samples (e.g., plasma, urine, oral fluid) is crucial.[3] This document outlines a sensitive and selective method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a widely accepted technique for bioanalytical studies due to its high sensitivity and specificity.[4][5] The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters according to regulatory guidelines.[6][7]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical method based on data from analogous compounds. These values should be established and verified during in-house method validation.

Table 1: Calibration Curve and Sensitivity

| Parameter | Expected Value |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[8] |

| Limit of Detection (LOD) | 0.15 ng/mL |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| Quality Control (QC) Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| LLOQ QC | 0.5 | ± 20% | < 20% |

| Low QC (LQC) | 1.5 | ± 15% | < 15%[6] |

| Medium QC (MQC) | 75 | ± 15% | < 15% |

| High QC (HQC) | 400 | ± 15% | < 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | | --- | --- | --- | | Low QC | 1.5 | 85 - 115% | 85 - 115% | | High QC | 400 | 85 - 115% | 85 - 115% |

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (IS), e.g., this compound-d5

-

HPLC-grade methanol, acetonitrile, and water[9]

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Control blank biological matrices

Instrumentation

-

UPLC System (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)

-

Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Agilent 6490 Triple Quadrupole)[8]

-

Nitrogen generator

-

Analytical balance

-

Centrifuge

-

Vortex mixer

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for sample cleanup in plasma.[10][11]

-

Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

Pipette 100 µL of the respective sample (blank plasma, spiked standard, or subject sample) into the labeled tubes.

-

Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to all tubes except the blank.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[12]

-

Vortex each tube for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.[12]

UPLC-MS/MS Conditions

Table 4: UPLC Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[9] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |

Table 5: Mass Spectrometry Parameters (Hypothetical)

Note: These transitions must be optimized by infusing the pure analyte and internal standard into the mass spectrometer.

| Parameter | Analyte (this compound) | Internal Standard (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |

| Precursor Ion (Q1) | m/z 262.2 | m/z 267.2 |

| Product Ion (Q3) | m/z 121.1 (quantifier), m/z 93.1 (qualifier) | m/z 121.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | To be optimized | To be optimized |

| Declustering Potential | To be optimized | To be optimized |

Visualizations

Experimental Workflow

Caption: A flowchart of the bioanalytical method from sample preparation to final data analysis.

Potential Metabolic Pathway

Since this compound contains an ethoxy group on a phenyl ring, it may undergo common Phase I and Phase II metabolic transformations. The diagram below illustrates a hypothetical metabolic pathway.

Caption: A potential metabolic pathway for this compound.

References

- 1. Frontiers | Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective quantification of lacosamide in human plasma using UPLC-MS/MS: Application to pharmacokinetic study in healthy subjects with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for N-(3-ethoxyphenyl)cyclohexanecarboxamide in Neuroscience Research

Introduction

N-(3-ethoxyphenyl)cyclohexanecarboxamide is a novel compound with potential applications in neuroscience. Structurally, it belongs to the class of cyclohexanecarboxamide derivatives, some of which have demonstrated significant anticonvulsant and neuroprotective properties. This document outlines potential research applications, hypothetical mechanisms of action, and detailed experimental protocols for investigating the neuropharmacological profile of this compound.

Potential Applications in Neuroscience

Based on the activity of related compounds, this compound is a candidate for investigation in the following areas:

-

Anticonvulsant Therapy: As a potential treatment for epilepsy and other seizure disorders.

-

Neuroprotection: For mitigating neuronal damage in neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as in acute conditions like ischemic stroke.

-

Modulation of Oxidative Stress: As a tool to study the role of oxidative stress in neurological disorders.

Hypothesized Mechanism of Action: Nrf2-ARE Pathway Activation

It is hypothesized that this compound may exert its neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress.

Diagram of the Hypothesized Nrf2-ARE Signaling Pathway

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical data from preclinical studies.

Table 1: In Vitro Binding Affinity and Efficacy

| Target | Binding Assay (Ki, nM) | Functional Assay (EC50, nM) |

| Nrf2 Activator | N/A | 150 |

| 5-HT1A Receptor | >10,000 | >10,000 |

| Dopamine D2 Receptor | >10,000 | >10,000 |

| NMDA Receptor | >10,000 | >10,000 |

Table 2: Anticonvulsant Activity in Animal Models

| Model | Test | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Seizure Protection | 25 |

| Pentylenetetrazole (PTZ) | Seizure Protection | 40 |

Table 3: Neuroprotective Effects in a Stroke Model

| Model | Measurement | Vehicle Control | This compound (30 mg/kg) |

| Middle Cerebral Artery Occlusion (MCAO) | Infarct Volume (mm³) | 120 ± 15 | 65 ± 10 |

| MCAO | Neurological Deficit Score | 3.5 ± 0.5 | 1.8 ± 0.4 |

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity

Objective: To determine the efficacy of this compound in rodent models of acute seizures.

1.1. Maximal Electroshock (MES) Seizure Model

-

Animals: Male ICR mice (20-25 g).

-

Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 20% Tween 80 in saline).

-

Procedure:

-

Administer the compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 10, 25, 50 mg/kg).

-

After a predetermined time (e.g., 30 minutes), induce seizures by delivering an electrical stimulus (50 mA, 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of tonic hind limb extension.

-

Protection is defined as the absence of the tonic hind limb extension.

-

Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.

-

1.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

-

Animals: Male Wistar rats (150-200 g).

-

Compound Preparation: As described in Protocol 1.1.

-

Procedure:

-

Administer the compound or vehicle i.p. at various doses.

-

After 30 minutes, inject pentylenetetrazole (85 mg/kg) subcutaneously.

-

Observe the animals for 30 minutes for the onset and severity of seizures (e.g., using a Racine scale).

-

Protection is defined as the absence of generalized clonic seizures.

-

Determine the ED50.

-

Diagram of the Anticonvulsant Screening Workflow

Caption: General experimental workflow for anticonvulsant screening.

Protocol 2: Assessment of Neuroprotective Effects in an In Vitro Model of Oxidative Stress

Objective: To evaluate the ability of this compound to protect cultured neurons from oxidative stress.

-

Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

-

Compound Preparation: Dissolve the compound in DMSO to create a stock solution and dilute in culture medium.

-

Procedure:

-

Plate cells in 96-well plates.

-

Pre-treat cells with various concentrations of the compound (e.g., 1, 10, 100 µM) for 24 hours.

-

Induce oxidative stress by adding hydrogen peroxide (H₂O₂) or glutamate to the culture medium.

-

Incubate for an additional 24 hours.

-

Assess cell viability using an MTT or LDH assay.

-

Calculate the EC50 for neuroprotection.

-

Protocol 3: Western Blot Analysis for Nrf2 Pathway Activation

Objective: To determine if this compound activates the Nrf2 signaling pathway in vitro.

-

Cell Culture and Treatment: Use a suitable cell line (e.g., astrocytes or neuronal cells). Treat cells with the compound at its effective concentration for various time points (e.g., 0, 1, 3, 6 hours).

-

Procedure:

-

Prepare nuclear and cytoplasmic protein extracts from the treated cells.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membranes with primary antibodies against Nrf2, Keap1, and downstream targets like HO-1 and NQO1. A loading control (e.g., β-actin for cytoplasmic and Lamin B1 for nuclear extracts) should be used.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities to determine the relative protein expression levels, specifically looking for an increase in nuclear Nrf2.

-

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics for neurological disorders. The provided hypothetical data and protocols offer a framework for the systematic investigation of its anticonvulsant and neuroprotective properties, with a focus on the potential involvement of the Nrf2-ARE pathway. Further research is warranted to validate these hypotheses and fully characterize the pharmacological profile of this compound.

References

Application Notes and Protocols: In Vitro Bioactivity Profiling of N-(3-ethoxyphenyl)cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-ethoxyphenyl)cyclohexanecarboxamide is a novel chemical entity with potential for biological activity. As its specific molecular targets are yet to be fully elucidated, a systematic in vitro screening approach is essential to identify and characterize its bioactivity. This document provides a comprehensive set of application notes and detailed protocols for the initial determination of the biological effects of this compound. The proposed workflow is designed to assess cytotoxicity, identify potential enzyme inhibition, and investigate interactions with cell surface receptors, followed by broader safety pharmacology profiling.

Initial Bioactivity Screening Workflow

A tiered approach is recommended for the initial in vitro characterization of this compound. This workflow is designed to efficiently identify potential biological activities and guide further investigation.

Application Notes and Protocols for N-(3-ethoxyphenyl)cyclohexanecarboxamide in Lower Urinary Tract Research

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in sensory signaling within the lower urinary tract.[1][2] Expressed in both urothelial cells and afferent nerve fibers, TRPV1 acts as a polymodal sensor, responding to stimuli such as heat, protons (low pH), and endogenous ligands like anandamide.[2][3] In pathological conditions such as bladder inflammation or overactivity, the expression and sensitivity of TRPV1 channels can be upregulated, contributing to symptoms of urinary urgency, frequency, and pain.[4][5] Consequently, antagonists of the TRPV1 channel are valuable research tools for investigating the pathophysiology of LUT disorders and represent a promising therapeutic avenue.[6][7]

N-(3-ethoxyphenyl)cyclohexanecarboxamide, based on its core structure, is hypothesized to be a TRPV1 antagonist. These notes provide a framework for its characterization and application in studying LUT function.

Application Notes

Hypothesized Mechanism of Action

This compound is presumed to act as a competitive antagonist at the TRPV1 channel. By binding to the channel, it likely prevents the conformational changes induced by agonists like capsaicin or endogenous activators, thereby inhibiting the influx of cations (primarily Ca2+) into urothelial and sensory nerve cells.[2][3] This blockade of TRPV1 signaling is expected to reduce the hyperexcitability of bladder afferent pathways, leading to a decrease in bladder sensation and a reduction in reflex bladder contractions.[1]

Potential Research Applications

-

Investigation of Idiopathic and Neurogenic Detrusor Overactivity: To study the role of TRPV1 in the pathophysiology of overactive bladder (OAB) and neurogenic detrusor overactivity (NDO).[3][5]

-

Models of Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS): To explore the contribution of TRPV1-mediated sensitization of afferent nerves to chronic pelvic pain.

-

Chemotherapy-Induced Cystitis: To assess the potential of TRPV1 antagonism in mitigating bladder hypersensitivity caused by agents like cyclophosphamide.

-

Modulation of Urothelial Sensory Function: To investigate the communication between the urothelium and afferent nerves, where TRPV1 plays a crucial role.[4][6]

Pharmacological Data (Representative)

The following table summarizes hypothetical quantitative data for this compound, designated as Compound X, for illustrative purposes. This data is representative of what would be determined through the protocols outlined below.

| Parameter | Assay System | Agonist | Value (Compound X) | Reference Compound (BCTC) |

| IC₅₀ (nM) | hTRPV1-HEK293 cells (Ca²⁺ influx) | Capsaicin (1 µM) | 15 | 5 |

| IC₅₀ (nM) | rTRPV1-CHO cells (Ca²⁺ influx) | Capsaicin (1 µM) | 25 | 8 |

| Inhibition of Bladder Overactivity (%) | Rat Cystometry (Acetic Acid Model) | Acetic Acid (0.1%) | 65% at 10 mg/kg, p.o. | 75% at 10 mg/kg, p.o. |

BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) is a well-characterized TRPV1 antagonist.

Experimental Protocols

Protocol 1: In Vitro Characterization using a Calcium Imaging Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on agonist-induced calcium influx in a cell line stably expressing the human TRPV1 channel.

1. Cell Culture and Preparation:

- Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV1 (hTRPV1-HEK293) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

- Seed cells onto 96-well black-walled, clear-bottom plates at a density that ensures 80-90% confluency on the day of the assay.

- Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

- Aspirate the culture medium from the wells and wash once with the salt solution.

- Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.

- After incubation, wash the cells twice with the salt solution to remove excess dye. Add fresh salt solution to each well.

3. Compound Preparation and Application:

- Prepare a stock solution of this compound in DMSO.

- Perform serial dilutions in the salt solution to achieve a range of final assay concentrations (e.g., from 1 nM to 10 µM).

- Add the diluted compound or vehicle (DMSO) to the respective wells and pre-incubate for 15-20 minutes at room temperature.

4. Agonist Stimulation and Data Acquisition:

- Use a fluorescence plate reader (e.g., FlexStation 3) equipped with an automated liquid handling system.

- Set the instrument to record fluorescence intensity over time.

- Establish a stable baseline fluorescence reading for approximately 30 seconds.

- Inject a solution of a TRPV1 agonist (e.g., capsaicin, final concentration 1 µM) into each well to stimulate the channel.

- Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response.[8]

5. Data Analysis:

- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

- Normalize the data by expressing the response in each well as a percentage of the control response (agonist + vehicle).

- Plot the percentage inhibition against the logarithm of the antagonist concentration.

- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Evaluation using Rat Cystometry

This protocol describes the use of cystometry in conscious rats to evaluate the effect of this compound on bladder overactivity induced by intravesical instillation of a mild irritant.[9][10][11]

1. Animal Preparation and Catheter Implantation:

- Use adult female Sprague-Dawley rats (250-300g). Anesthetize the rat (e.g., with isoflurane).

- Make a midline abdominal incision to expose the urinary bladder.

- Insert a polyethylene catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture.

- Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.

- Allow the animals to recover for 3-5 days.

2. Cystometry Procedure:

- Place the conscious, unrestrained rat in a metabolic cage.

- Connect the exteriorized bladder catheter to a three-way stopcock, which is connected to a pressure transducer and an infusion pump.[12]

- Administer this compound or vehicle via the desired route (e.g., oral gavage, intravenous).

- After the appropriate pre-treatment time, begin infusing saline into the bladder at a constant rate (e.g., 10 mL/hr) to record baseline urodynamic parameters (micturition pressure, bladder capacity, intercontraction interval).

- After establishing a stable baseline, switch the infusate to a mild irritant solution (e.g., 0.1% acetic acid in saline) to induce bladder overactivity, characterized by a significant decrease in the intercontraction interval.

- Continue recording for a set period (e.g., 60 minutes) to assess the effect of the test compound on the irritant-induced bladder overactivity.

3. Data Analysis:

- Measure the following urodynamic parameters from the cystometrogram tracings:

- Bladder Capacity (BC): The volume of infusate required to elicit a micturition contraction.

- Micturition Pressure (MP): The peak intravesical pressure during a micturition contraction.

- Intercontraction Interval (ICI): The time between two consecutive micturition contractions.